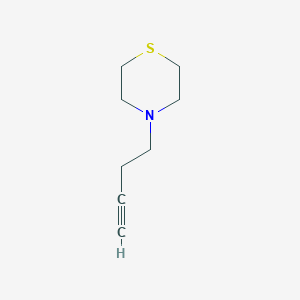

4-(But-3-yn-1-yl)thiomorpholine

Description

4-(But-3-yn-1-yl)thiomorpholine is a thiomorpholine derivative featuring a terminal alkyne (but-3-yn-1-yl) substituent. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a sulfur analogue of morpholine. The alkyne group in this compound enables its use in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to generate triazole derivatives for pharmaceutical and materials science applications .

Properties

IUPAC Name |

4-but-3-ynylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIFTCJTBWJTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as cesium carbonate (Cs2CO3) in acetone at room temperature . This method is straightforward and efficient, providing a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.

Substitution: The hydrogen atoms in the but-3-yn-1-yl group can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-(But-3-yn-1-yl)thiomorpholine exhibit significant anticancer properties. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

2. Antiviral Properties

The compound has been investigated for its antiviral activities. It has shown promise in inhibiting viral replication in vitro, making it a candidate for further development as an antiviral agent against diseases such as HIV and Hepatitis C .

Materials Science

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices, which can enhance properties such as thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical reactivity, this compound can be employed in formulating advanced coatings and adhesives that require specific adhesion properties and durability under various environmental conditions .

Organic Synthesis

1. Building Block for Synthesis

The compound serves as an important building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form more complex structures used in pharmaceuticals and agrochemicals .

2. Synthesis of Thiol Derivatives

this compound can be transformed into thiol derivatives through hydrolysis or reduction reactions, which are valuable in synthesizing biologically active compounds .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Polymer Development

A team at a leading university explored the use of this compound in developing new polymeric materials with enhanced properties for biomedical applications. The study demonstrated improved biocompatibility and mechanical strength compared to traditional materials used in implants .

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)thiomorpholine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The but-3-yn-1-yl group can participate in reactions that modify the activity of these targets, while the thiomorpholine ring can provide additional binding interactions.

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Functional Group Variations

Alkyne-Substituted Thiomorpholines

- 4-(Prop-2-yn-1-yl)thiomorpholine :

- 4-(But-3-yn-1-yl)thiomorpholine :

Aryl-Substituted Thiomorpholines

- 4-(4-Nitrophenyl)thiomorpholine: Contains a nitro group on the phenyl ring, enhancing electronic withdrawal and reactivity in reduction reactions (e.g., to form 4-thiomorpholinoaniline). Exhibits distinct solid-state packing via C–H···O hydrogen bonds and π-stacking, unlike its morpholine analogue .

- 4-(2-Fluoro-4-nitrophenyl)thiomorpholine :

Oxidized Thiomorpholine Derivatives

- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide :

- 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide :

Physicochemical Properties

Biological Activity

4-(But-3-yn-1-yl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

IUPAC Name: this compound

CAS Number: 1055404-32-4

Molecular Formula: C₇H₁₃NOS

Molecular Weight: 143.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound's thiomorpholine structure allows it to participate in nucleophilic attacks, which can inhibit certain enzyme activities.

Potential Targets

- Histone Acetyltransferases (HATs) : The compound has been studied for its ability to inhibit HATs, which play a significant role in gene expression and cancer progression. Inhibition of these enzymes may lead to altered gene activation patterns, potentially providing therapeutic benefits in cancer treatment .

- Cytotoxicity in Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve disrupting cellular membrane integrity and inducing apoptosis .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MDA-MB-231 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

These results suggest that the compound has a significant cytotoxic effect on these cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Inhibition of p300/CBP HATs : A study demonstrated that small molecule inhibitors targeting p300/CBP HATs could effectively reduce tumor growth in xenograft models, suggesting that similar compounds may have therapeutic potential .

- Synergistic Effects with Other Agents : Research indicates that combining this compound with other chemotherapeutic agents enhances its cytotoxic effects, indicating potential for combination therapy approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.